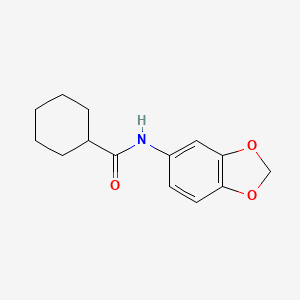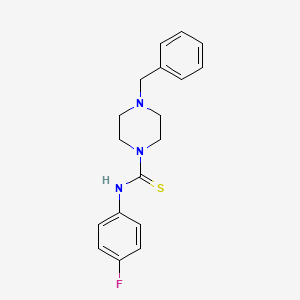![molecular formula C18H18FN5O B5745389 2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B5745389.png)
2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. In
Aplicaciones Científicas De Investigación
2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and pain. In pharmacology, this compound has been studied for its potential as a modulator of ion channels and receptors. In neuroscience, this compound has been studied for its potential as a tool for studying the role of ion channels and receptors in neuronal signaling.
Mecanismo De Acción
The mechanism of action of 2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide is not fully understood. However, it is believed to act as a modulator of ion channels and receptors, which are involved in neuronal signaling. This compound has been shown to interact with various ion channels and receptors, including voltage-gated sodium channels, transient receptor potential channels, and gamma-aminobutyric acid receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide are not fully understood. However, it has been shown to modulate the activity of various ion channels and receptors, which are involved in neuronal signaling. This compound has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide in lab experiments include its potential as a modulator of ion channels and receptors, which are involved in neuronal signaling. This compound has been shown to have potential applications in medicinal chemistry, pharmacology, and neuroscience. The limitations of using this compound in lab experiments include its limited availability and high cost.
Direcciones Futuras
There are several future directions for the research of 2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide. One direction is to further study its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and pain. Another direction is to further study its mechanism of action and its potential as a modulator of ion channels and receptors. Additionally, further research could explore the potential of this compound in other fields of research, such as materials science and catalysis.
Métodos De Síntesis
The synthesis of 2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide involves the reaction of mesityl chloride with 5-(4-fluorophenyl)-2H-tetrazole in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate product, which is then reacted with acetamide to produce the final compound.
Propiedades
IUPAC Name |
2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-11-8-12(2)17(13(3)9-11)20-16(25)10-24-22-18(21-23-24)14-4-6-15(19)7-5-14/h4-9H,10H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHQBQCMKRHNED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5745306.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5745307.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]azepane](/img/structure/B5745311.png)


![1,3-benzodioxole-5-carbaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5745334.png)

![methyl N-[4-(diethylamino)benzoyl]glycinate](/img/structure/B5745357.png)


![3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5745370.png)
![5-(3-hydroxyphenyl)-8,8-dimethyl-2-[(4-nitrobenzyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5745375.png)
![6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5745396.png)
